N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine

Catalog No.
S14700730
CAS No.
M.F
C18H27N
M. Wt
257.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamin...

Product Name

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine

IUPAC Name

N-[(1-but-3-enylcyclohexyl)methyl]-1-phenylmethanamine

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

InChI

InChI=1S/C18H27N/c1-2-3-12-18(13-8-5-9-14-18)16-19-15-17-10-6-4-7-11-17/h2,4,6-7,10-11,19H,1,3,5,8-9,12-16H2

InChI Key

YRQGFMVZISCXLI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1(CCCCC1)CNCC2=CC=CC=C2

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine is an organic compound characterized by a complex structure that includes a benzyl group, a cyclohexyl moiety, and an allylic side chain. The compound's molecular formula is C17H25NC_{17}H_{25}N, indicating it contains 17 carbon atoms, 25 hydrogen atoms, and one nitrogen atom. Its structure features a cyclohexane ring substituted with a but-3-en-1-yl group and a benzylamine group, making it a member of the class of amines. The presence of the but-3-en-1-yl group suggests potential reactivity due to the double bond, which may be involved in various

Due to its functional groups:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, reacting with alkyl halides to form more complex amines.
  • Allylic Reactions: The double bond in the but-3-en-1-yl group allows for reactions such as electrophilic addition or polymerization under certain conditions.
  • Condensation Reactions: The amine can react with aldehydes or ketones to form imines or other condensation products.

The synthesis of N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine can be approached through several methods:

  • Alkylation of Cyclohexylamine: Starting from cyclohexylamine, it can be alkylated using benzyl chloride to introduce the benzyl group.
  • Addition Reaction: The allylic portion can be introduced through an addition reaction involving an appropriate vinyl halide and cyclohexylamine.
  • One-Pot Synthesis: A more advanced method could involve a one-pot synthesis where cyclohexylamine reacts with both the benzyl halide and an allylic halide under basic conditions.

N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine may have applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.
  • Chemical Intermediates: It may be used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Compounds with similar structures are often explored for their properties in polymer science or as additives.

Interaction studies involving N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine would focus on its binding affinity to various biological targets. This could include:

  • Receptor Binding Studies: Evaluating how well the compound interacts with neurotransmitter receptors.
  • Enzyme Inhibition Tests: Investigating whether it inhibits specific enzymes related to metabolic pathways.
  • Cell Line Studies: Assessing cytotoxicity or therapeutic effects in cultured cell lines.

Several compounds exhibit structural similarities to N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine, including:

Compound NameStructureUnique Features
N-BenzylcyclohexanamineSimilar amine structureLacks the allylic double bond
4-Benzyloxy-N-methylcyclohexanamineContains ether functionalityDifferent functional group
N-Boc-cyclohexanamineProtected amineUtilized in synthetic chemistry

These compounds highlight the uniqueness of N-Benzyl-1-(1-(but-3-en-1-yl)cyclohexyl)methanamine due to its specific combination of functional groups and structural features that may enhance its reactivity and biological activity compared to others.

XLogP3

5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

257.214349865 g/mol

Monoisotopic Mass

257.214349865 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

Explore Compound Types